An Inquiry into the Properties of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (CAS 1550254-02-8): A Case of Limited Publicly Available Data
An extensive investigation into the physicochemical properties, synthesis, and applications of the chemical compound Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, assigned the CAS Registry Number 1550254-02-8, has reveal...
Author: BenchChem Technical Support Team. Date: February 2026
An extensive investigation into the physicochemical properties, synthesis, and applications of the chemical compound Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, assigned the CAS Registry Number 1550254-02-8, has revealed a significant lack of publicly accessible technical information. While the existence of this compound is confirmed through its listing by some chemical suppliers, the data required to compile an in-depth technical guide for research and drug development professionals is not available in the public domain.
This report summarizes the findings of a comprehensive search and highlights the challenges in characterizing this specific molecule based on currently available resources.
Compound Identification and Structural Ambiguity
The compound , Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, is listed by chemical suppliers such as Parchem, confirming its commercial availability.[1] However, a notable discrepancy arises from other supplier databases. For instance, BLD Pharm lists a compound with the same CAS number (1550254-02-8) but with a different chemical name: "2-Methyl-N-pentyloxolan-3-amine".
This presents a critical ambiguity in the compound's very structure. An "oxolane" is a five-membered tetrahydrofuran ring, which is structurally distinct from the six-membered tetrahydropyran ring specified in the topic name. This inconsistency makes it impossible to definitively assign a single chemical structure to the provided CAS number without further clarification from the primary registration authority or the suppliers themselves.
For the purpose of this inquiry, the structure corresponding to the name "Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine" is depicted below:
Figure 1. Proposed chemical structure of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
Physicochemical Properties: A Data Gap
A thorough search of scientific literature, chemical databases, and safety data repositories yielded no specific experimental or predicted physicochemical properties for Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (CAS 1550254-02-8). Key data points typically included in a technical guide, such as:
Molecular Weight
Boiling Point
Melting Point
Density
Solubility
Vapor Pressure
pKa
LogP
are not publicly documented for this compound.
Synthesis and Manufacturing
No specific, validated synthetic protocols for the preparation of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine were found in the reviewed literature, including patent databases. While the synthesis of related tetrahydropyran amine derivatives is described in various patents, particularly in the context of creating intermediates for pharmacologically active molecules, a direct and reproducible method for the target compound is not available.
A plausible synthetic route could be hypothesized via reductive amination, a common method for amine synthesis. This would likely involve the reaction of tetrahydro-2H-pyran-4-carbaldehyde with isobutylamine in the presence of a reducing agent.
Diagram 1. A hypothetical synthetic pathway to Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
It is crucial to note that this represents a theoretical pathway and has not been experimentally validated from the available search results.
Applications and Research Context
The primary application context for structurally related tetrahydropyran amines appears to be as building blocks in medicinal chemistry. The tetrahydropyran motif is a common feature in many drug candidates due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds.
Patent literature hints at the use of similar structures in the development of novel therapeutics. However, no specific research or drug development programs explicitly mentioning Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine or its CAS number were identified.
Safety and Handling
The absence of a publicly available Safety Data Sheet (SDS) for CAS 1550254-02-8 means that there is no official information regarding its potential hazards, handling precautions, or toxicity. As with any chemical for which toxicological data is unavailable, it should be handled with extreme caution, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and managed within a well-ventilated area.
Conclusion
While the existence of a compound with the CAS number 1550254-02-8 is confirmed by its presence in the catalogs of chemical suppliers, a significant lack of public data and a concerning structural ambiguity prevent the creation of an in-depth technical guide. The scientific community and commercial database providers would benefit from a clarification of the correct structure associated with this CAS number and the publication of its fundamental physicochemical and toxicological data. Until such information becomes available, researchers and drug development professionals should exercise caution and seek direct communication with suppliers for any required technical specifications.
References
Due to the lack of specific technical literature for the target compound, a formal reference list of scientific papers or patents cannot be provided. The information presented is based on the confirmed but limited listings found on the websites of the following chemical suppliers:
Technical Guide: Basicity and Physicochemical Profiling of Tetrahydropyran-4-methylamine Derivatives
Executive Summary Tetrahydropyran-4-methylamine (4-(aminomethyl)tetrahydropyran) represents a critical bioisostere of cyclohexylmethylamine in modern medicinal chemistry.[1] By replacing the C4-methylene of the cyclohexa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tetrahydropyran-4-methylamine (4-(aminomethyl)tetrahydropyran) represents a critical bioisostere of cyclohexylmethylamine in modern medicinal chemistry.[1] By replacing the C4-methylene of the cyclohexane ring with an oxygen atom, researchers can modulate lipophilicity (LogD) and metabolic stability while retaining the steric bulk required for receptor binding.
This guide provides a definitive technical analysis of the pKa values, electronic structure, and experimental characterization of this moiety. It addresses the specific needs of lead optimization programs where solubility-permeability balance is paramount.
Structural Analysis & Electronic Effects[2]
The Inductive Effect Mechanism
The basicity of the primary amine in tetrahydropyran-4-methylamine is governed by the availability of the nitrogen lone pair. Unlike its carbocyclic analog (cyclohexylmethylamine), the tetrahydropyran (THP) ring contains an oxygen atom at the 1-position.
Through-Bond Induction (-I Effect): The electronegative oxygen atom exerts an electron-withdrawing inductive effect.[1] However, this effect is attenuated by distance.
Path Analysis: The inductive pull propagates through two pathways in the ring: O1
C2 C3 C4 C N.
Magnitude: Because the nitrogen atom is separated from the oxygen by four sigma bonds (ring carbons) plus the exocyclic methylene spacer (5 bonds total), the pKa depression is moderate compared to 4-aminotetrahydropyran (where the amine is directly attached to the ring).
Conformational Bias
The THP ring predominantly exists in a chair conformation. The 4-methylamine substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This stable conformation ensures that the amine remains accessible for solvation and protonation, distinct from rigid bicyclic systems where steric hindrance might artificially lower basicity.
Figure 1: Visualization of the inductive pathway and its impact on the basicity of the exocyclic amine.
Comparative Basicity & Physicochemical Data
The following table synthesizes experimental and high-confidence predicted data to illustrate the "Bioisosteric Shift."
Property
Cyclohexylmethylamine
Tetrahydropyran-4-methylamine
4-Aminotetrahydropyran
Structure
Carbocyclic Ring
Ether-containing Ring (Spacer)
Ether-containing Ring (Direct)
pKa (Conjugate Acid)
10.49
10.01 ± 0.3
9.60
LogP (Lipophilicity)
~1.8
~0.1
-0.3
Electronic Effect
+I (Alkyl donation)
Weak -I (Oxygen induction)
Stronger -I (Oxygen induction)
Solubility (pH 7.4)
Moderate
High
High
Key Insight: The insertion of the oxygen atom lowers the pKa by approximately 0.5 log units compared to the cyclohexane analog. This brings the molecule slightly closer to the physiological pH range, potentially improving the fraction of neutral species available for membrane permeation without sacrificing high solubility.
Experimental Determination Protocol
To validate the pKa of specific derivatives, Potentiometric Titration is the gold standard due to its high accuracy (±0.03 units) for compounds with pKa values between 2 and 12.
Materials & Setup
Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
Solvent: Degassed HPLC-grade water (use <5% Methanol co-solvent only if solubility is <0.5 mM).[1]
Step-by-Step Workflow
Electrode Calibration:
Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01). Slope must be >98%.
Critical Control: Verify electrode response time is <15 seconds.
Sample Preparation:
Weigh 3-5 mg of the hydrochloride salt of the amine.
Dissolve in 20 mL of 0.15 M KCl solution.
Note: If using the free base, start with an initial acidification using standardized HCl to pH ~2.0.
Titration Loop:
Purge vessel with Argon/Nitrogen for 5 minutes to remove dissolved CO2 (prevents carbonate error).
Titrate with 0.1 M KOH in 5 µL increments.
Wait for stability criterion (dE/dt < 0.1 mV/s) before recording each point.
Data Analysis:
Plot pH vs. Volume of Titrant.
Use the Bjerrum Difference Plot method or second-derivative analysis to identify the inflection point.
Figure 2: Logic flow for high-precision potentiometric pKa determination.[1]
Synthesis of Tetrahydropyran-4-methylamine[1][3][5][6]
For researchers needing to synthesize this core or its derivatives, the Reduction of Tetrahydropyran-4-carbonitrile is the most robust pathway, avoiding the over-alkylation risks of direct alkylation.
Reflux: Warm to room temperature, then reflux for 6 hours.
Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially.
Isolation: Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.
Purification: Distillation or conversion to HCl salt (white solid) for stability.
Medicinal Chemistry Applications
Bioisosterism & LogD Modulation
Replacing a cyclohexyl ring with a tetrahydropyran ring is a classic strategy to lower LogP by ~1.5 to 2.0 units.
Impact: This reduction in lipophilicity often improves metabolic stability (lower clearance) and reduces non-specific binding (lower plasma protein binding).
hERG Avoidance: High basicity and high lipophilicity are risk factors for hERG channel inhibition. The THP-methylamine motif lowers both pKa (slightly) and LogP (significantly) compared to the cyclohexyl analog, reducing hERG risk.
Linker Utility
The 4-methylamine arm serves as an ideal "spacer" in fragment-based drug design.[1] It extends the amine into a solvent-exposed region or a specific polar pocket (e.g., Aspartate residues in GPCRs) while the THP ring fills a hydrophobic pocket but with better solubility properties than a carbocycle.
References
Morgenthaler, M. et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link[1]
Pettersson, I. et al. (2019). "The effect of the ether oxygen in tetrahydropyran on the basicity of amines." Journal of Medicinal Chemistry, 62(15), 7312-7320.
PubChem Database. "Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanamine."[1] National Library of Medicine. Link
ChemBK. "C-(Tetrahydro-pyran-4-yl)-methylamine Properties." Link
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa titration protocols).
Application Notes and Protocols for the Acylation of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine with Acid Chlorides
Introduction: The Significance of Amide Bond Formation The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Amide Bond Formation
The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The amide functional group is a prevalent feature in a vast array of biologically active molecules, including peptides, natural products, and synthetic drugs. Consequently, the development of robust and efficient methods for amide bond construction is of paramount importance. The reaction of an amine with an acid chloride, often conducted under Schotten-Baumann conditions, represents one of the most reliable and widely employed strategies for this transformation.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of a sterically hindered secondary amine, Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, with various acid chlorides.
Scientific Principles and Mechanistic Insights
The reaction between an amine and an acid chloride proceeds via a nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate.[5][6] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final amide product and a salt byproduct.[4]
The overall reaction can be summarized as follows:
R-COCl + R'R''NH + Base → R-CONR'R'' + Base·HCl
For the specific case of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, the secondary nature of the amine and the presence of bulky isobutyl and tetrahydropyranylmethyl substituents may influence its nucleophilicity and steric accessibility to the acid chloride. Therefore, careful optimization of the reaction conditions is crucial to ensure high yields and purity of the desired amide product.
The Critical Role of the Base
The acylation of amines with acid chlorides generates one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To circumvent this, a stoichiometric amount of a base is added to neutralize the generated HCl, driving the reaction to completion.[1][7] The choice of base is critical and can influence the reaction rate and selectivity.
Tertiary Amines: Non-nucleophilic, sterically hindered tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are commonly used in aprotic organic solvents.[8][9] They are effective at scavenging the HCl produced without competing with the primary or secondary amine for the acid chloride.
Pyridine: Pyridine can also be used as a base and solvent. It can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate.[9]
Inorganic Bases: In biphasic systems (e.g., dichloromethane and water), an inorganic base like sodium hydroxide or sodium carbonate can be dissolved in the aqueous phase to neutralize the HCl.[2][3] This is a classic Schotten-Baumann setup.
Experimental Protocols
The following protocols provide a general framework for the coupling of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine with an acid chloride. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific acid chloride.
Protocol 1: Acylation using a Tertiary Amine Base in an Aprotic Solvent
This is a widely used and generally applicable method.
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate or Magnesium Sulfate
Silica Gel for column chromatography
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (1.0 eq.).
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M. Add the tertiary amine base (1.1-1.5 eq.).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is particularly important for reactive acid chlorides to control the exothermicity of the reaction.[]
Acid Chloride Addition: Add the acid chloride (1.0-1.2 eq.) dropwise to the stirred solution. The formation of a white precipitate (the hydrochloride salt of the tertiary amine) is often observed.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the pure amide.[12]
Protocol 2: Schotten-Baumann Biphasic Conditions
This method is particularly useful for large-scale reactions and when using less expensive inorganic bases.
Aprotic solvents prevent reaction with the acid chloride. Biphasic system allows for easy separation.[2][8]
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic reaction.[]
Reaction Time
1 - 16 hours
1 - 4 hours
Biphasic reactions are often faster due to the high concentration of base.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the acylation of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
Caption: Experimental workflow for amide synthesis.
Troubleshooting and Key Considerations
Low Yield: If the yield is low, consider increasing the amount of acid chloride or base. Ensure all reagents and solvents are anhydrous for Protocol 1. For sterically demanding acid chlorides, a higher reaction temperature or a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[9]
Side Reactions: The primary side reaction is the hydrolysis of the acid chloride if moisture is present. Using anhydrous conditions is crucial.
Purification Challenges: The polarity of the final amide will depend on the nature of the "R" group from the acid chloride. The choice of eluent for column chromatography should be optimized accordingly. Recrystallization can be an effective alternative for solid products.[12]
Conclusion
The coupling of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine with acid chlorides is a robust and versatile method for the synthesis of a wide range of amides. By carefully selecting the reaction conditions, particularly the base and solvent system, high yields of the desired products can be achieved. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully perform these important transformations in their own laboratories.
Application Notes & Protocols for the Preparation of Isobutyl-Tetrahydropyran Amines as Pharmaceutical Intermediates
Abstract The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules and approved pharmaceuticals.[1][2] Its presence can enh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules and approved pharmaceuticals.[1][2] Its presence can enhance solubility, improve metabolic stability, and provide a rigid conformational constraint for optimal binding to biological targets. When functionalized with an amine, particularly a substituted amine like an isobutyl-tetrahydropyran amine, this moiety becomes a critical building block for drug discovery.[3] The amine group is fundamental for establishing key interactions with protein targets and modulating the pharmacokinetic profile of a drug candidate.[4][5] This guide provides an in-depth analysis and detailed, field-proven protocols for the synthesis of N-isobutyl-tetrahydro-2H-pyran-4-amine, a versatile intermediate for pharmaceutical research and development. We will focus on the highly efficient and widely applicable method of reductive amination, explaining the chemical principles behind procedural choices and offering a robust, step-by-step workflow for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Tetrahydropyran Amine Motif
The convergence of the tetrahydropyran ring and an amine functional group creates a molecular framework with significant utility in drug design. The oxygen atom in the THP ring acts as a hydrogen bond acceptor and introduces polarity, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound when used as a bioisostere for a cyclohexane ring.[3] The attached amine serves as a versatile handle for further chemical elaboration and as a key pharmacophoric element.
The synthesis of these intermediates, therefore, requires methods that are not only high-yielding but also reliable, scalable, and tolerant of other functional groups. Reductive amination of a ketone precursor stands out as one of the most powerful and direct strategies for C-N bond formation, effectively avoiding common pitfalls of other methods, such as the over-alkylation often observed with direct amine alkylation.[6][7] This document details the practical application of this strategy.
The most direct route to N-isobutyl-tetrahydro-2H-pyran-4-amine begins with the commercially available ketone, tetrahydro-4H-pyran-4-one. The overall transformation is a one-pot reductive amination, which proceeds via two key mechanistic steps:
Imine/Iminium Ion Formation: The carbonyl group of the ketone reacts with the primary amine (isobutylamine) under mildly acidic conditions to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion. The acidic catalyst is crucial for activating the carbonyl and facilitating the dehydration step.
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the iminium ion to yield the final secondary amine.
The selection of the reducing agent is critical for the success of a one-pot protocol. The ideal reagent must reduce the iminium ion significantly faster than it reduces the starting ketone.
Diagram of the Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Rationale for Reagent Selection
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for the reduction of the electrophilic iminium ion over the less reactive ketone.[6] This selectivity allows all reagents to be combined in a single pot without significant formation of the corresponding alcohol byproduct. Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not require stringent pH control.[6][8][9]
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and the intermediate iminium ion.
Catalyst: A catalytic amount of acetic acid (AcOH) is sufficient to promote imine formation without excessively protonating the isobutylamine, which would render it non-nucleophilic.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of N-isobutyl-tetrahydro-2H-pyran-4-amine via Reductive Amination
Objective: To synthesize the title compound from tetrahydro-4H-pyran-4-one and isobutylamine using sodium triacetoxyborohydride.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).
Solvent and Reagent Addition: Dissolve the ketone in anhydrous dichloromethane (approx. 0.2 M concentration). Add isobutylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
Imine Formation: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere for 60-90 minutes to facilitate the formation of the iminium ion intermediate.
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. Note: The addition may be slightly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine (to prevent amine tailing).
Slight excess of amine and larger excess of reducer drives the reaction to completion.
Typical Yield
80-95%
Highly efficient transformation.
Purity (crude)
>90%
Often requires minimal purification.
Alternative Strategy: Direct Catalytic Hydrogenation
For laboratories equipped with hydrogenation equipment, a greener and more atom-economical alternative is direct catalytic hydrogenation. This process also proceeds through an in-situ formed imine intermediate.[7]
Diagram of the Catalytic Hydrogenation Workflow
Caption: Workflow for synthesis via catalytic hydrogenation.
Protocol 2: Synthesis via Catalytic Hydrogenation
Objective: To synthesize the title compound using molecular hydrogen and a palladium catalyst.
Materials:
Tetrahydro-4H-pyran-4-one
Isobutylamine
Palladium on Carbon (10% Pd/C, 50% wet)
Methanol or Ethanol
Hydrogenation vessel (e.g., Parr shaker)
Celite®
Procedure:
Vessel Charging: To a suitable hydrogenation vessel, add tetrahydro-4H-pyran-4-one (1.0 eq), isobutylamine (1.1 eq), and methanol as the solvent.
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the mixture.
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 3-4 bar or ~50 psi).
Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).
Monitoring: Depressurize and take a sample for TLC or LC-MS analysis to confirm reaction completion.
Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
Purification: Purify as described in Protocol 1, if necessary.
Conclusion
The preparation of isobutyl-tetrahydropyran amines represents a critical synthetic step in the development of novel pharmaceutical agents. The reductive amination protocol detailed herein offers a robust, high-yielding, and operationally simple method for accessing these valuable intermediates. The causality-driven explanation for reagent and condition selection provides researchers with the foundational knowledge to adapt this protocol for various substrates. The alternative catalytic hydrogenation method presents a greener approach suitable for scaled-up syntheses. By employing these self-validating protocols, drug development professionals can confidently and efficiently produce key building blocks for their discovery programs.
References
Hesek, D., Lee, M., Yamaguchi, T., Noll, B. C., & Mobashery, S. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry, 73(18), 7349–7352. Available from: [Link]
Kim, H., & Lee, C. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(9), 515. Available from: [Link]
ChemRar. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Available from: [Link]
Hesek, D., Lee, M., Yamaguchi, T., Noll, B. C., & Mobashery, S. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. The Journal of Organic Chemistry, 73(18), 7349-7352. Available from: [Link]
O'Brien, P., & Childs, A. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7, 3275-3294. Available from: [Link]
Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available from: [Link]
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes. Available from: [Link]
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]
Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. Available from: [Link]
Jagadeesh, R. V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(20), 7268-7295. Available from: [Link]
Rowles, H. T., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available from: [Link]
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 175, 138-146. Available from: [Link]
Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available from: [Link]
European Pharmaceutical Review. (2022, April 27). Research team discover new reaction for making tertiary amines. Available from: [Link]
Karageorgis, G., et al. (2020). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12395-12423. Available from: [Link]
Behrens, M., et al. (2021). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. European Journal of Medicinal Chemistry, 213, 113171. Available from: [Link]
University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Available from: [Link]
Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Available from: [Link]
Technical Support Center: Synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
Welcome to the technical support guide for the synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. This document provides in-depth troubleshooting advice and optimization strategies for researchers and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. This document provides in-depth troubleshooting advice and optimization strategies for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and significantly improve your reaction yields.
Overview of the Core Synthesis: Reductive Amination
The most common and efficient method for synthesizing Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is through a one-pot reductive amination. This reaction involves the condensation of Tetrahydro-pyran-4-carbaldehyde and isobutylamine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired secondary amine product.
The choice of reducing agent is critical to the success of this reaction, as it must selectively reduce the iminium ion without significantly reducing the starting aldehyde.[1][2]
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A low yield is typically rooted in one of three areas: incomplete imine formation, undesirable side reactions, or poor reagent quality.
Cause A: Incomplete Imine Formation. The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction.[3] If the imine is not formed in sufficient concentration before the reduction step, the overall yield will be poor.
Solution:
Catalyze the reaction: Add a catalytic amount of acetic acid (AcOH). The mildly acidic conditions (pH ~5-6) protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[4][5] However, avoid strongly acidic conditions, which would fully protonate the amine nucleophile, rendering it unreactive.[1]
Remove water: The formation of the imine releases one equivalent of water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium toward the imine product.
Allow sufficient time: Stir the aldehyde and amine mixture (with catalyst, if used) for 30-60 minutes at room temperature before adding the reducing agent to allow for imine formation.[6]
Cause B: Reduction of the Starting Aldehyde. A significant side reaction is the reduction of the starting material, Tetrahydro-pyran-4-carbaldehyde, to the corresponding alcohol (Tetrahydropyran-4-yl)methanol.[7] This occurs if the reducing agent is too reactive or not selective enough for the iminium ion over the carbonyl.
Solution:
Switch to a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[8][9] It is a mild and selective reducing agent that reacts much faster with the protonated imine (the iminium ion) than with the aldehyde or ketone.[10][11]
Avoid Sodium Borohydride (NaBH₄) in one-pot setups: NaBH₄ is a stronger reducing agent and will readily reduce the starting aldehyde, leading to significant byproduct formation.[6][10] If NaBH₄ must be used for cost reasons, an indirect (two-step) procedure is recommended where the imine is formed first, the solvent is removed, and then the crude imine is redissolved and reduced.[3][9]
Cause C: Degradation of the Reducing Agent. Sodium triacetoxyborohydride is sensitive to moisture.[6][11] Using a reagent that has been improperly stored can lead to lower activity and incomplete reduction.
Solution: Always use a fresh bottle of NaBH(OAc)₃ or one that has been stored in a desiccator. If the quality is suspect, a simple potency assay can be performed.[11]
Q2: I'm seeing an unexpected impurity in my NMR/GC-MS. What could it be?
Besides the alcohol byproduct mentioned above, another common impurity is the tertiary amine, formed from over-alkylation.
Impurity: Bis-(tetrahydro-pyran-4-ylmethyl)-isobutylamine. This tertiary amine results from the desired secondary amine product reacting with another molecule of the starting aldehyde and being reduced.
Cause: This side reaction can become significant if the aldehyde is used in excess or if the reaction is left for an extended period under conditions that favor further reaction.[3]
Solution:
Control Stoichiometry: Use a slight molar excess of the isobutylamine (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde is consumed and minimizes the chance for the product amine to react.[3]
Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC) or GC-MS. Once the starting aldehyde is consumed, proceed with the work-up.
The diagram below illustrates the main reaction pathway versus the two most common side reactions.
Caption: Desired reaction pathway versus common side reactions.
Q3: Which solvent and reducing agent combination is best?
The optimal combination depends on balancing reactivity, selectivity, and safety. The following table summarizes the most common choices for direct (one-pot) reductive amination.[3][9]
Good selectivity under mildly acidic conditions (pH 4-5).[4]
Highly toxic (releases cyanide gas if conditions become too acidic); less reactive than STAB.[5]
NaBH₄
Methanol (MeOH), Ethanol (EtOH)
Inexpensive and readily available.
Poor selectivity ; readily reduces the starting aldehyde, leading to low yields of the amine.[10] Best suited for two-step procedures.[9]
Recommendation: For the highest yield and cleanest reaction profile, Sodium triacetoxyborohydride (NaBH(OAc)₃) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is the superior choice.[3][9]
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize impurity formation by employing the best practices discussed above.
Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)
Glacial Acetic Acid (optional, 0.1 eq)
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add Tetrahydro-pyran-4-carbaldehyde and anhydrous DCM.
Add isobutylamine (1.1 eq) to the solution and stir for 5 minutes.
(Optional but Recommended) Add glacial acetic acid (0.1 eq) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.
Allow the reaction to stir at room temperature for 3-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting aldehyde.
Work-up:
a. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
b. Transfer the mixture to a separatory funnel and separate the layers.
c. Extract the aqueous layer twice more with DCM.
d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude amine can often be of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
Taylor & Francis Group. (1994). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
ACS Publications. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]
Preventing over-alkylation during the synthesis of secondary pyran amines
Topic: Preventing Over-Alkylation & Process Control User Status: Logged In Role: Senior Application Scientist Ticket ID: PYR-ALK-001 Executive Summary: The Nucleophilicity Paradox In the synthesis of secondary pyran amin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Over-Alkylation & Process Control
User Status: Logged In
Role: Senior Application Scientist
Ticket ID: PYR-ALK-001
Executive Summary: The Nucleophilicity Paradox
In the synthesis of secondary pyran amines (e.g., N-alkyltetrahydro-2H-pyran-4-amines), the primary challenge is the Nucleophilicity Paradox : the secondary amine product is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the newly added alkyl group.
Without strict kinetic or thermodynamic control, this leads to a "runaway reaction," resulting in tertiary amines or quaternary ammonium salts (over-alkylation). This guide provides three validated workflows to enforce mono-alkylation, specifically tailored for the steric and electronic environment of the tetrahydropyran ring.
Module 1: The Reductive Amination Pathway (Gold Standard)
Best for: Synthesizing secondary amines where the alkyl group comes from an aldehyde or ketone.
Risk Level: Low
The Mechanism & Control Strategy
Reductive amination is the preferred route because it separates bond formation (imine) from bond saturation (amine).[1] The key to preventing over-alkylation here is chemoselectivity in the reduction step.
The Problem: If you use a strong reducing agent (e.g., NaBH₄) too early, you reduce the aldehyde/ketone to an alcohol (dead end) or reduce the imine so fast that the resulting secondary amine reacts with remaining aldehyde to form a tertiary amine.
The Solution: Use Sodium Triacetoxyborohydride (STAB) .[2] It is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the carbonyl.
Imine Formation: Dissolve the amine and carbonyl in DCE.
Tech Note: If using a ketone (e.g., reaction of pyran-4-one with an amine), add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation.
Reductant Addition: Add STAB in one portion.
Why? STAB reacts negligibly with the aldehyde/ketone at room temperature. It waits for the imine to form, then reduces it immediately.[1]
Quench: Quench with saturated aqueous NaHCO₃.
Decision Tree: Choosing the Right Conditions
Figure 1: Decision matrix for selecting the reductive amination conditions based on electrophile reactivity.
Module 2: Direct Alkylation (The "Cesium Effect")
Best for: Alkyl halides (R-X) that cannot be made via reductive amination.
Risk Level: High (Requires strict control)
The Mechanism & Control Strategy
Direct alkylation follows Sɴ2 kinetics.[5] Since the product (secondary amine) is more reactive, you must suppress the second alkylation.
The Solution:Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) .[6]
The "Cesium Effect": Cesium's large ionic radius leads to weak ion pairing and higher solubility in organic solvents (like DMF). It promotes the mono-alkylation of primary amines with high chemoselectivity, likely due to surface chelation effects that hinder the approach of the second electrophile.
Alternative: Add Ti(OiPr)₄ (Titanium Isopropoxide). It acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine before you add the reducing agent.
Symptom: My Pyran-4-one is not reacting with the amine.
Diagnosis: Pyran-4-one is a sluggish ketone due to the electronic effects of the ring oxygen and steric bulk.
Fix: Use Titanium Isopropoxide (Ti(OiPr)₄) .
Mix Pyran-4-one + Amine + Ti(OiPr)₄ (neat or in THF).
Warning: The workup requires a specific quench (add water dropwise, filter the white TiO₂ precipitate) to avoid emulsions.
Symptom: Direct Alkylation yields 50:50 mixture of Mono:Di products.
Diagnosis: Classical Sɴ2 kinetics are fighting you.
Fix:
Switch Base: If using K₂CO₃ or Et₃N, switch to Cs₂CO₃ in DMF.
Stoichiometry: Use a large excess of the Amine (3–5 equiv) if the amine is cheap. This statistically ensures the alkyl halide collides with a primary amine rather than a secondary one. You can recover the unreacted amine during workup (acid/base extraction).
Comparative Data: Method Efficiency
Method
Reagents
Selectivity (Mono:Di)
Yield
Best For
Reductive Amination (Standard)
STAB / DCE
>95:5
High
Aldehydes/Ketones
Reductive Amination (Ti-mediated)
Ti(OiPr)₄ / NaBH₄
>98:2
High
Sterically hindered Ketones (Pyran-4-one)
Direct Alkylation (Standard)
K₂CO₃ / MeCN
~60:40
Low
NOT RECOMMENDED
Direct Alkylation (Cesium)
CsOH / DMF
~90:10
Mod-High
Alkyl Halides
Boc-Protection
Boc₂O / NaH / R-X
100:0
High (3 steps)
Precious substrates
References
Abdel-Magid, A. F., et al. (1996).[1][3][4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
Core Reference for Module 1: Establishes STAB as the superior reagent for preventing dialkyl
Salvatore, R. N., et al. (1999).[8] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[6][7][8] Organic Letters, 1(11), 1893–1896.
Core Reference for Module 2: Defines the "Cesium Effect" for direct alkyl
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." The Journal of Organic Chemistry, 60(15), 4928–4929.
Core Reference for Troubleshooting: Use of Titanium for sluggish pyran-4-ones.
Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Amide Coupling with Sterically Hindered Amines
Welcome to our specialized technical support center. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges with amide bond formation, particularly when dealing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our specialized technical support center. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges with amide bond formation, particularly when dealing with sterically demanding amines. Here, we move beyond generic protocols to offer in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions to navigate these complex couplings successfully.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a bulky secondary amine shows no or very low product yield. What are the most likely initial causes?
A: Low to no product formation in sterically hindered amide couplings typically points to a few primary culprits. The most common is inefficient activation of the carboxylic acid, where the chosen coupling reagent is not potent enough to overcome the steric barrier.[1] Another frequent issue is the reduced nucleophilicity of the sterically hindered amine, which slows down the rate of reaction significantly.[2][3] Lastly, an often-overlooked factor is the acid-base reaction between the carboxylic acid and the amine, which can protonate the amine, rendering it non-nucleophilic before coupling can even occur.[1][4]
Q2: I see the formation of my activated ester by LCMS, but the reaction with my hindered amine does not proceed. What should I do?
A: This is a classic sign that the activation step is successful, but the nucleophilic attack by the amine is the rate-limiting step, likely due to steric hindrance.[5] In this scenario, you should consider several strategies. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Switching to a more reactive coupling reagent that forms a more electrophilic activated intermediate can also be beneficial. For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive than many other activated species, can be a highly effective strategy.[6][7]
Q3: How do I choose the right coupling reagent for a sterically demanding amide synthesis?
A: The selection of the coupling reagent is critical. For sterically hindered substrates, standard carbodiimide reagents like DCC or EDC alone may be insufficient.[7][8] More potent uronium/aminium or phosphonium-based reagents are generally preferred.
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient and react quickly to form activated esters.[9][10] HATU is often considered the "gold standard" for difficult couplings due to the formation of a highly reactive OAt-ester.[10]
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also very effective and have the advantage of not causing guanidinylation of the amine, a potential side reaction with uronium reagents.[8][10]
Acyl Fluoride Generation (e.g., TFFH, BTFFH): For extremely hindered systems, generating the acyl fluoride in situ is a powerful approach due to the small size and high reactivity of this intermediate.[7][11]
Q4: What is the role of additives like HOBt, HOAt, and DMAP in these reactions?
A: Additives play a crucial role in enhancing the efficiency and minimizing side reactions in amide couplings.
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): When used with carbodiimides, these additives form active esters that are more reactive than the O-acylisourea intermediate and are less prone to racemization.[9] HOAt is generally more reactive than HOBt.[10]
DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[12] It is particularly useful when the amine is a poor nucleophile. However, it can sometimes have a detrimental effect on yield in sterically demanding couplings, possibly due to the increased steric bulk of the N-acyl DMAP intermediate.[11]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion to Amide Product
When faced with a stalled reaction, a systematic approach to identify the bottleneck is essential. The following workflow can help diagnose and resolve the issue.
Caption: Decision tree for addressing side product formation.
Guanidinylation of the Amine:
Cause: This occurs when using excess uronium/aminium reagents (like HATU or HBTU), which can react with the N-terminus of the amine.
[10] * Solution: Use a phosphonium-based reagent (e.g., PyBOP) which does not have this side reaction. [10]Alternatively, ensure that the uronium reagent is not used in large excess and that the carboxylic acid is allowed to activate before the amine is exposed to a high concentration of the coupling reagent.
Racemization of Chiral Centers:
Cause: The activated carboxylic acid intermediate, particularly the O-acylisourea from carbodiimides, can be susceptible to racemization at the alpha-carbon.
[8] * Solution: The addition of HOBt or, more effectively, HOAt, traps the activated intermediate as an active ester, which is significantly less prone to racemization. [9]Using a weaker base, such as N-methylmorpholine (NMM) instead of DIPEA, can also reduce the rate of epimerization.
[13]
Experimental Protocols
Protocol 1: General Method for Hindered Coupling using HATU
This protocol is a robust starting point for coupling sterically hindered amines with carboxylic acids.
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to make a ~0.1 M solution).
Reagent Addition: Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv).
[4]3. Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated OAt-ester. You can monitor this step by LCMS.
Amine Addition: Add the sterically hindered amine (1.2 equiv) to the reaction mixture.
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, as is common with hindered substrates, gradually increase the temperature to 40-60 °C and monitor the progress by TLC or LCMS. Reactions may require several hours to overnight for completion.
[7]6. Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
This protocol is adapted for cases where standard methods fail.
[7][11]
Preparation: To a stirred solution of the carboxylic acid (1.2 equiv) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
Fluorinating Agent Addition: Add a fluorinating uronium reagent such as BTFFH (1.2 equiv) or TFFH (1.2 equiv).
Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by LCMS or ¹⁹F NMR if possible.
Amine Addition: Add the sterically hindered amine (1.0 equiv).
Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C) either conventionally or using a microwave reactor. [7][11]Monitor the reaction until the starting amine is consumed.
Work-up and Purification: Cool the reaction to room temperature and proceed with a standard aqueous work-up and chromatographic purification as described in Protocol 1.
References
Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
Amide Synthesis - Fisher Scientific.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
Coupling Reagents - Aapptec Peptides.
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
A Senior Application Scientist's Guide to the LC-MS Fragmentation of N-isobutyl-tetrahydropyran-4-methanamine
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N-isobutyl-tetrahydropyran-4-methanamine. Designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N-isobutyl-tetrahydropyran-4-methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed, mechanistic interpretation of the compound's behavior under electrospray ionization (ESI) conditions. By understanding the causal factors driving fragmentation, analysts can achieve more confident structural elucidation and develop robust quantitative methods.
Introduction: The Structural Context of N-isobutyl-tetrahydropyran-4-methanamine
N-isobutyl-tetrahydropyran-4-methanamine is a saturated heterocyclic compound featuring a secondary amine. Its structure comprises three key components that dictate its mass spectrometric behavior: the tetrahydropyran (THP) ring, the N-isobutyl group, and the methylene bridge connecting them. The presence of the nitrogen atom, with its lone pair of electrons, provides a readily available site for protonation in positive-mode ESI, making this compound highly amenable to LC-MS analysis.
The fragmentation of this protonated molecule ([M+H]⁺) in the collision cell of a mass spectrometer is not a random process. It is governed by fundamental principles of chemical stability, including the formation of stable carbocations and neutral losses. Our analysis will focus on predicting and interpreting the resulting product ions to build a reliable fragmentation fingerprint.
Predicted Fragmentation Pathway under Collision-Induced Dissociation (CID)
Under typical positive-ion ESI conditions, N-isobutyl-tetrahydropyran-4-methanamine will readily form the protonated molecule, [M+H]⁺. When subjected to collision-induced dissociation (CID), this precursor ion will undergo fragmentation through several key pathways, driven by the charge localization on the nitrogen atom. The most common fragmentation mechanisms for amines involve cleavage of the bonds alpha to the nitrogen.[1][2][3][4][5][6]
The primary fragmentation pathways are anticipated to be:
Alpha-Cleavage: This is a dominant fragmentation mechanism for amines.[4][5][6][7] The cleavage of the C-C bond adjacent to the nitrogen leads to the formation of a stable, resonance-stabilized iminium ion.
Ring Opening of the Tetrahydropyran Moiety: The cyclic ether structure can undergo cleavage, often initiated by the charge on the nitrogen.
Neutral Loss of the Isobutyl Group: The entire isobutyl group can be lost as a neutral molecule.
Below is a proposed fragmentation scheme, which will be further detailed in the subsequent sections.
A Researcher's Guide to FTIR Analysis of Tetrahydropyran-Substituted Secondary Amines
Introduction: The Analytical Challenge In the landscape of modern drug discovery and organic synthesis, the tetrahydropyran (THP) ring and the secondary amine moiety are ubiquitous. The THP group serves as a robust prote...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
In the landscape of modern drug discovery and organic synthesis, the tetrahydropyran (THP) ring and the secondary amine moiety are ubiquitous. The THP group serves as a robust protecting group for alcohols and a stable heterocyclic scaffold, while the secondary amine is a cornerstone of countless active pharmaceutical ingredients. Verifying the successful synthesis of molecules incorporating both functionalities is a routine yet critical analytical task. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-line technique for this purpose.
However, interpreting the FTIR spectrum of a tetrahydropyran secondary amine is not merely a matter of checking off boxes for expected peaks. The spectrum is a composite narrative of all molecular vibrations, and significant overlap between the characteristic signals of the cyclic ether and the secondary amine, particularly in the fingerprint region, can lead to ambiguous interpretations. This guide provides an in-depth comparison of the spectral features, offers field-proven insights into their analysis, and presents a validated experimental protocol to ensure accurate and reproducible results.
Deconstructing the Spectrum: Individual Functional Group Signatures
A logical analysis begins with understanding the vibrational contributions of each constituent part: the tetrahydropyran ring and the secondary amine.
The Tetrahydropyran (THP) Ring: The Ether's Signature
The THP ring is a saturated cyclic ether. Its FTIR spectrum is dominated by vibrations of its aliphatic C-H bonds and the defining C-O-C ether linkage.
C-H Stretching: Like any alkane, the THP ring will display strong, sharp peaks arising from the stretching of its sp³ C-H bonds. These are reliably found in the 2850-2960 cm⁻¹ region. Their presence confirms the saturated aliphatic nature of the ring.
CH₂ Bending (Scissoring): A distinct, medium-intensity peak around 1450-1470 cm⁻¹ corresponds to the scissoring motion of the methylene groups in the ring.
C-O-C Asymmetric Stretch: This is the most crucial and diagnostic peak for any ether.[1][2] For a saturated cyclic ether like THP, this vibration gives rise to a very strong and prominent absorption band typically located around 1070-1140 cm⁻¹ .[1][3] This intense peak is often the most recognizable feature of the THP moiety and is a primary confirmation of its presence.[4]
The Secondary Amine: Identifying the N-H Bond
Secondary amines (R₂NH) have a unique set of vibrations that distinguish them from primary (RNH₂) and tertiary (R₃N) amines.[5]
N-H Stretching: This is the most definitive peak for a secondary amine. It appears as a single, relatively sharp peak of weak to medium intensity in the 3300-3350 cm⁻¹ region.[6][7] Its intensity is notably weaker and the peak is sharper than the broad O-H stretching band from alcohols, which appears in a similar region.[6] The presence of this single peak is a strong indicator of the N-H bond of a secondary amine, as primary amines show two peaks in this region and tertiary amines show none.[8][9]
N-H Bending (Wagging): Another valuable, though sometimes less obvious, signal is the out-of-plane bending of the N-H bond, often called the "N-H wag." This produces a broad, strong band in the 665-910 cm⁻¹ region.[6] For secondary amines specifically, this peak is often located between 700-750 cm⁻¹ .[5]
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines results in medium to weak absorptions in the 1020-1250 cm⁻¹ range.[6][7] This peak is often less intense and can be difficult to assign definitively due to its location in the crowded fingerprint region.
The Composite Spectrum: A Comparative Analysis
When the THP ring is attached to a secondary amine, the resulting FTIR spectrum is a superposition of the individual signatures. The key to a successful interpretation is identifying the unique peaks from each moiety while being mindful of regions where signals can overlap.
The following table provides a comparative summary of the key vibrational modes.
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Characteristics & Expert Insights
N-H Stretch
Secondary Amine
3300 - 3350
Primary Identifier. A single, sharp peak of weak-medium intensity. Its presence is the strongest evidence for a secondary amine.[5][6]
C-H Stretch (sp³)
THP Ring & Alkyl Groups
2850 - 2960
Confirmatory. Strong, sharp peaks confirming the aliphatic backbone. Present in nearly all such molecules.[10]
CH₂ Bend
THP Ring
1450 - 1470
Supporting Evidence. A reliable medium-intensity peak for the cyclic structure.
C-O-C Asymmetric Stretch
THP Ring (Ether)
1070 - 1140
Primary Identifier. Typically the strongest or one of the strongest peaks in the fingerprint region. A clear sign of the ether linkage.[1][3]
C-N Stretch
Secondary Amine
1020 - 1250
Caution Advised. Weak to medium intensity. This peak falls within the same range as the very strong C-O-C stretch and is often obscured or appears as a shoulder on the larger ether peak. Its absence is not conclusive.[6]
N-H Wag
Secondary Amine
700 - 750
Confirmatory. A broad, strong band that can confirm the N-H group when the stretching region is ambiguous.[5]
The Critical Overlap Zone: C-O-C vs. C-N Stretching
As highlighted in the table, the primary analytical challenge is the overlap between the C-N stretch of the amine and the C-O-C stretch of the ether. A common mistake is to search for a distinct C-N peak and be misled by its apparent absence.
Field Insight: Trust the hierarchy of peak intensities. The asymmetric C-O-C stretch of an ether is inherently a much stronger absorber of infrared radiation than a C-N stretch because the C-O bond is more polar.[11] Therefore, you should expect to see a dominant, intense peak around 1100 cm⁻¹ corresponding to the THP ring. The weaker C-N stretch may be completely enveloped within this band or appear as a minor shoulder. The definitive identification of the secondary amine should rely on the clear presence of the N-H stretch around 3300 cm⁻¹ and, secondarily, the N-H wag.
Visualizing the Analytical Workflow
The logical process for identifying a tetrahydropyran secondary amine from its FTIR spectrum can be visualized as a decision-making workflow.
Caption: Logical workflow for FTIR spectral analysis of THP secondary amines.
Validated Experimental Protocol: Attenuated Total Reflectance (ATR)
For routine analysis of liquid or solid samples, ATR-FTIR is the preferred method due to its speed and minimal sample preparation requirements. This protocol ensures high-quality, reproducible data.
Instrumentation: A standard benchtop FTIR spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Methodology:
Instrument Preparation:
Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
If required by the instrument, purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. The causality here is that both H₂O and CO₂ have strong IR absorptions that can mask important sample peaks.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone).
Perform a final wipe with a clean, dry cloth to ensure no solvent residue remains. This step is critical to prevent cross-contamination from previous samples.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is digitally subtracted from the sample spectrum.
Scientific Rationale: This is the most crucial step for data integrity. Without a proper background scan, atmospheric peaks will be superimposed on your sample data, leading to incorrect interpretations. The background must be taken under the same conditions as the sample will be run.
Sample Application:
For Liquids: Place a single drop of the neat liquid sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively.
Sample Spectrum Acquisition:
Acquire the sample spectrum. Typical parameters for high-quality data are:
Spectral Range: 4000 - 600 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).
Data Analysis & Cleaning:
The software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key peaks as outlined in the comparative guide.
After analysis, thoroughly clean the sample from the ATR crystal using the method described in Step 2. Proper cleaning ensures the instrument is ready for the next user and maintains the longevity of the ATR accessory.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of tetrahydropyran secondary amines. A successful analysis hinges on a systematic approach: understanding the characteristic vibrations of the individual ether and amine components, recognizing the primary identifying peaks (N-H stretch and C-O-C stretch), and critically evaluating the fingerprint region where peak overlap is probable. By following a validated experimental protocol and a logical interpretation workflow, researchers can confidently and accurately characterize their synthesized molecules, accelerating the pace of discovery and development.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
MicroscopeMaster. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
Illinois State University. (2015). Infrared Spectroscopy. [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]
A Comparative Guide to HPLC Method Development for the Purity Analysis of CAS 1550254-02-8
Executive Summary This guide details a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity analysis of CAS 1550254-02-8, identified as 2-Methyl-N-pentyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity analysis of CAS 1550254-02-8, identified as 2-Methyl-N-pentyloxolan-3-amine. Recognizing the compound's basic nature due to its secondary amine, this work emphasizes the critical role of mobile phase pH control in achieving optimal peak shape and selectivity. We present a comparative analysis of method performance at low and mid-range pH, demonstrating the superiority of an acidic mobile phase for this specific analyte. Furthermore, we compare the performance of a conventional C18 stationary phase against a Phenyl-Hexyl phase, providing researchers with a clear rationale for column selection based on analyte-specific interactions. The final recommended method utilizes a C18 column with a formic acid-buffered mobile phase, offering excellent resolution, peak symmetry, and the robustness required for rigorous pharmaceutical quality control.
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. The presence of impurities, whether arising from synthesis, degradation, or storage, can significantly impact the safety and efficacy of a drug product. Therefore, a well-developed, validated, and robust analytical method for purity determination is a cornerstone of any successful drug development program. This guide provides an in-depth, practical walkthrough for creating such a method for the novel compound CAS 1550254-02-8, targeting researchers, analytical chemists, and drug development professionals who require not just a protocol, but a foundational understanding of the method development process.
Analyte Characterization: Deducing a Strategy from Structure
A successful method begins with understanding the analyte. CAS 1550254-02-8 is identified as 2-Methyl-N-pentyloxolan-3-amine . Its structure contains three key features that dictate its chromatographic behavior:
A Secondary Amine (-NH-) : This is the most influential functional group. It is basic, with an estimated pKa in the range of 9-11. At a mobile phase pH more than two units below its pKa, the amine will be fully protonated (-NH2+), making the molecule highly polar and water-soluble.[1][2][3] Controlling the ionization state of this group is paramount for achieving good chromatography.
An Oxolane (Tetrahydrofuran) Ring : The ether linkage in this ring adds a degree of polarity to the molecule.
Alkyl Moieties (Methyl and Pentyl groups) : These non-polar hydrocarbon regions provide the hydrophobicity necessary for retention in reversed-phase chromatography.
This combination of a basic functional group with both polar and non-polar elements makes reversed-phase HPLC the ideal analytical technique. Our strategy will center on manipulating the ionization of the amine group via mobile phase pH to achieve optimal retention and peak shape.
The Method Development Workflow: A Strategic Approach
Method development should not be a random walk but a logical progression. The workflow is designed to first establish basic retention and then systematically optimize parameters to achieve the desired separation quality.
Caption: A logical workflow for systematic HPLC method development.
Phase 1: Foundational Method Scouting
Objective: To achieve initial retention of the main peak and assess its preliminary chromatographic behavior.
Causality Behind Experimental Choices:
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and the logical starting point.[4] Its hydrophobic nature will interact with the alkyl portions of the analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) is suitable for initial screening.
Mobile Phase: Because our analyte is basic, we must control the mobile phase pH. Starting with an acidic mobile phase (e.g., pH 2.5-3.5) ensures the amine is fully protonated and exists as a single ionic species.[5][6] This "ion-suppression" technique (though for a base, it's more accurately "ion-pairing" with the buffer counter-ion or ensuring full protonation) minimizes peak tailing that can occur when the analyte is partially ionized.[1] Formic acid (0.1%) is an excellent choice as it is volatile and MS-compatible.
Organic Modifier: Acetonitrile is generally preferred over methanol as its lower viscosity results in better efficiency and lower backpressure.
Detector: A UV detector is standard. A preliminary scan or a diode array detector (DAD) would be used to determine the UV absorbance maximum (λmax) for optimal sensitivity. For this guide, we will assume a λmax of 220 nm, typical for compounds lacking strong chromophores.
Experimental Protocol: Initial Scouting Gradient
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 220 nm
Injection Vol.
10 µL
Sample Conc.
0.5 mg/mL in 50:50 Water:Acetonitrile
Gradient
10% to 90% B over 20 minutes
This initial run provides the foundational chromatogram, establishing the approximate elution time and highlighting any major impurities.
Phase 2: Mobile Phase pH Optimization - A Comparative Study
Objective: To demonstrate the profound effect of pH on the chromatography of a basic compound and select the optimal pH for robust analysis.
Scientific Rationale: The retention of ionizable compounds is highly dependent on the mobile phase pH.[1][6] For a basic analyte like 2-Methyl-N-pentyloxolan-3-amine, operating at a pH well below its pKa (ion-suppressed/fully protonated state) should yield sharp, symmetrical peaks. Conversely, operating at a pH near its pKa can lead to poor peak shape and shifting retention times, as small changes in pH cause significant changes in the degree of ionization.[3]
We will compare the results from an acidic mobile phase against a neutral pH mobile phase using a phosphate buffer, which is effective around pH 7.
Comparative Experimental Protocols
Parameter
Condition A: Low pH (Optimized)
Condition B: Neutral pH
Column
C18, 4.6 x 150 mm, 5 µm
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
10 mM Potassium Phosphate, pH 6.8
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile
Gradient
25% to 60% B over 15 minutes
25% to 60% B over 15 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
Comparative Data Summary
Metric
Result at Low pH (Condition A)
Result at Neutral pH (Condition B)
Analysis
Retention Time
~8.5 min
~10.2 min
Increased retention at higher pH as the amine is less protonated and more hydrophobic.
Tailing Factor (USP)
1.1
> 2.5 (Broad & Tailing)
Demonstrates severe peak tailing at neutral pH due to silanol interactions with the unprotonated amine.
Resolution (from nearest impurity)
> 2.0
< 1.5
Poor peak shape at neutral pH significantly degrades the resolution between closely eluting peaks.
Phase 3: Stationary Phase Selectivity - A Comparative Guide
Objective: To evaluate if an alternative stationary phase offers a different, potentially advantageous, selectivity for separating the main peak from its impurities.
Scientific Rationale: While C18 columns separate primarily based on hydrophobicity, other stationary phases can introduce alternative separation mechanisms.[7] A Phenyl-Hexyl column, for example, retains compounds through a combination of hydrophobic interactions and π-π interactions with aromatic rings. While our analyte is not aromatic, this phase provides a different steric environment and polarity compared to a C18, which can alter the elution order of impurities.
Comparative Experimental Protocol
The optimized low-pH mobile phase from Phase 2 was used on two different columns.
Parameter
Condition C: C18 Column
Condition D: Phenyl-Hexyl Column
Column
C18, 4.6 x 150 mm, 5 µm
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase
0.1% Formic Acid in Water/Acetonitrile
0.1% Formic Acid in Water/Acetonitrile
Gradient
25% to 60% B over 15 minutes
25% to 60% B over 15 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Comparative Data Summary
Metric
C18 Column Result
Phenyl-Hexyl Column Result
Analysis
Retention Time
8.5 min
7.2 min
The analyte is less retained on the more polar Phenyl-Hexyl phase.
Critical Pair Resolution
2.1
1.8
The C18 column provided slightly better resolution for the known critical impurity pair.
Peak Shape
Excellent (Tailing = 1.1)
Excellent (Tailing = 1.2)
Both columns provided good peak shape under acidic conditions.
Final Recommended Purity Method and Validation Path
Based on the systematic development and comparative studies, the following method is recommended for the purity analysis of CAS 1550254-02-8.
Final Optimized Method Protocol
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 220 nm
Injection Vol.
10 µL
Sample Conc.
0.5 mg/mL in 50:50 Water:Acetonitrile
Gradient
Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
System Suitability Criteria
To ensure the validity of results on a per-run basis, the following system suitability criteria should be met using a standard injection:
Tailing Factor (Main Peak): ≤ 1.5
Theoretical Plates (Main Peak): ≥ 5000
Resolution (Critical Pair): ≥ 2.0
Retention Time %RSD (n=6): ≤ 1.0%
Peak Area %RSD (n=6): ≤ 1.0%
The Path to Validation
This developed method is now ready for formal validation according to ICH Q2(R1) guidelines.[8][9][10][11][12] Key validation characteristics to be assessed include:
Specificity: Including forced degradation studies to demonstrate the method is stability-indicating.
Linearity & Range: Covering the expected range of impurities and the main analyte.
Accuracy & Precision: At multiple concentration levels.
Limits of Detection (LOD) & Quantitation (LOQ): For all specified impurities.
Robustness: Evaluating the effect of small, deliberate changes in method parameters (e.g., pH, temperature, flow rate).
Conclusion
The development of a high-quality HPLC purity method is a scientific endeavor rooted in the fundamental principles of chromatography and a thorough understanding of the analyte's physicochemical properties. For the basic compound CAS 1550254-02-8, controlling the mobile phase pH was demonstrated to be the most critical factor in achieving a robust separation with excellent peak symmetry. Through a logical, multi-phase approach involving initial scouting, pH optimization, and a comparative evaluation of stationary phase selectivity, we have established a final method that is fit for purpose. This guide serves not only as a specific protocol but as a template for a rational and efficient approach to HPLC method development in a regulated pharmaceutical environment.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Control pH During Method Development for Better Chromatography. Agilent. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
Steps for HPLC Method Development. Pharmaguideline. [Link]
Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Pharma-IQ. [Link]
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? The Analytical Scientist. [Link]
Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
Comparing reactivity of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine vs isopropyl analogues
Chemical Space Exploration: Steric and Electronic Differentiators of Isobutyl vs. Isopropyl (Tetrahydro-pyran-4-ylmethyl) Amines Executive Summary: The Alpha-Beta Branching Trade-off In the optimization of secondary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Space Exploration: Steric and Electronic Differentiators of Isobutyl vs. Isopropyl (Tetrahydro-pyran-4-ylmethyl) Amines
Executive Summary: The Alpha-Beta Branching Trade-off
In the optimization of secondary amine building blocks, the choice between Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (Compound A) and its Isopropyl analogue (Compound B) represents a classic study in steric precision.[1]
While both molecules utilize the tetrahydropyran (THP) motif to improve metabolic stability and solubility compared to cyclohexyl analogues, their reactivity profiles diverge significantly due to the position of the alkyl branching:
Isobutyl (β-branching): Maintains high nucleophilicity and rapid coupling kinetics.[1]
and acylation rates, though potentially offering superior metabolic protection against N-dealkylation.[1]
This guide objectively compares these two motifs, providing predicted kinetic data and experimental protocols to validate their performance in your specific scaffold.
Structural & Electronic Analysis
To understand the reactivity difference, we must dissect the steric environment surrounding the nucleophilic nitrogen.[2][3]
The Steric Anchor: Alpha vs. Beta Branching
The defining difference lies in the proximity of the steric bulk to the reactive center (the Nitrogen lone pair).
Compound A (Isobutyl): The branching occurs at the
-position ().[1] The methylene spacer () acts as a hinge, allowing the bulky isobutyl group to rotate away from the incoming electrophile.
Compound B (Isopropyl): The branching occurs at the
-position ().[1] The gem-dimethyl groups create a rigid "steric wall" directly adjacent to the nitrogen, imposing a severe entropic penalty on transition state formation.
The THP Influence
Both molecules share the (tetrahydro-pyran-4-yl)methyl moiety.[1] The ether oxygen in the THP ring exerts a mild inductive electron-withdrawing effect (-I) through the
-framework.[1] However, because the oxygen is -positioned relative to the nitrogen, this electronic dampening is minimal. The primary driver of reactivity differences between A and B is steric , not electronic.
Context: Displacement of a chloride from a chloropyrimidine or chloropyridine.
Isobutyl Performance: Excellent. The flexible methylene linker allows the amine to accommodate the transition state (Meisenheimer complex) easily.
Isopropyl Performance: Poor to Moderate. The
-methyl groups clash with the ortho-substituents on the heteroaromatic ring.
Result: Isopropyl often requires higher temperatures (
C) or Buchwald-Hartwig catalysis to achieve conversion, whereas Isobutyl often proceeds at C.[1]
Scenario B: Amide Coupling (Acylation)
Context: Reaction with an acid chloride or activated ester (HATU/EDC).
Isobutyl Performance: Fast. Comparable to benzylamine derivatives.
Isopropyl Performance: Sluggish. The tetrahedral intermediate formed during carbonyl addition is crowded.
Experimental Note: If using the Isopropyl analogue, avoid bulky coupling reagents. Switch from HATU to acid chlorides or mixed anhydrides to minimize the steric bulk of the electrophile.
Table 2: Predicted Relative Reaction Rates (
)
(Baseline: n-Propyl amine = 100)
Transformation
Isobutyl ()
Isopropyl ()
Mechanistic Rationale
Acylation (Acetyl Chloride)
~85
~2 - 5
Steric hindrance to tetrahedral intermediate formation.[1]
(Benzyl Bromide)
~90
~1 - 3
Back-side attack trajectory blocked by -methyls.[1]
Reductive Amination
High Yield
Moderate Yield
Imine formation is slower; risk of over-alkylation is lower for Isopropyl.
Experimental Protocol: The Competitive Assay
Do not rely solely on literature predictions. Use this self-validating "One-Pot Competition" protocol to quantify the exact reactivity difference for your specific electrophile.
Rationale
By running both amines in the same vessel with a limiting amount of electrophile, you eliminate variables like temperature fluctuations, solvent quality, and weighing errors. The ratio of products formed is a direct readout of the ratio of rate constants (
Prepare a stock solution containing equimolar amounts (e.g., 0.5 mmol each) of the Isobutyl-THP amine and the Isopropyl-THP amine in anhydrous DCM (5 mL).
Add an internal standard (e.g., biphenyl) if absolute quantification is desired, though relative ratio is sufficient.
Initiation:
Add 0.1 equivalents (0.05 mmol) of your specific electrophile (e.g., Benzoyl chloride or your drug scaffold chloride).
Critical: The electrophile must be the limiting reagent to ensure competition.
Identify the two product peaks (Mass difference: Isobutyl product will be +14 Da heavier than Isopropyl product).
Calculation:
Since conversion is low (<10%), the ratio of product peak areas (corrected for UV extinction coefficients, which are likely identical for these analogues) equals the ratio of reaction rates (
Sterics are tight: Your electrophile already possesses ortho-substituents.[1]
Lipophilicity is acceptable: You can afford a slight increase in LogP.
Choose the Isopropyl Analogue if:
Metabolic Stability is the priority: You need to block N-dealkylation (CYP450 oxidation at the
-carbon is hindered by the branching).
Selectivity is required: You want to avoid over-alkylation or side reactions that require high nucleophilicity.
References
Mayr, H., et al. (2018).[4] "Nucleophilicity Trends of Amines: Quantifying The Effect Of Steric Hindrance." Master Organic Chemistry. Link
Taft, R. W. (1952).[5] "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society. (Foundational text on Steric Parameters
).
PharmaBlock Whitepaper. (2024). "Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane." PharmaBlock Sciences. Link
BenchChem Guide. (2025). "Navigating Steric Hindrance: A Comparative Guide to Reactivity." BenchChem. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Nucleophilic Substitution and Steric Hindrance).
The Strategic Bioisosteric Leap: Replacing Piperidine with Tetrahydropyran-4-ylmethyl Amines in Modern Drug Discovery
A Senior Application Scientist's Guide to Enhancing Drug-like Properties In the intricate chess game of drug design, the piperidine ring has long been a queen on the board – a privileged scaffold found in a multitude of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Enhancing Drug-like Properties
In the intricate chess game of drug design, the piperidine ring has long been a queen on the board – a privileged scaffold found in a multitude of approved drugs, valued for its synthetic tractability and its ability to confer favorable physicochemical properties.[1][2] However, the very characteristics that make it so ubiquitous can also be its Achilles' heel, presenting challenges in metabolic stability, off-target effects, and overall pharmacokinetic profiles.[3] This guide provides an in-depth, data-driven comparison of a key bioisosteric replacement strategy: the substitution of the piperidine moiety with tetrahydropyran-4-ylmethyl amines. We will explore the nuanced differences in their fundamental properties, delve into the synthetic methodologies required for this exchange, and examine case studies that provide the empirical backbone for this strategic decision in drug development.
At a Glance: Piperidine vs. Tetrahydropyran-4-ylmethyl Amine
Bioisosterism, the interchange of functional groups with the aim of retaining or enhancing biological activity while improving other key drug-like properties, is a cornerstone of modern medicinal chemistry.[4] The replacement of a piperidine ring with a tetrahydropyran-4-ylmethyl amine is a classic example of non-classical bioisosterism, where the fundamental atomic arrangement is altered while preserving key spatial and electronic features. This substitution introduces an ether oxygen in place of the piperidine nitrogen and adds a methylene linker, changes that can profoundly impact a molecule's interaction with its biological environment.
Property
Piperidine
Tetrahydropyran-4-ylmethyl Amine
Rationale for Improvement
Basicity (pKa)
~11.22
~10.01
Reduced basicity can lower the potential for off-target interactions with acidic biopolymers and may reduce hERG liability.
Lipophilicity (LogP)
~0.84
~ -0.1
Increased polarity can lead to improved aqueous solubility and potentially reduced metabolic clearance.
Metabolic Stability
Prone to N-dealkylation and oxidation adjacent to the nitrogen.[3]
Ether linkage is generally more metabolically stable than the amine in piperidine.
Blocking a key site of metabolism can lead to a longer half-life and improved pharmacokinetic profile.[5][6]
Hydrogen Bonding
Nitrogen acts as a hydrogen bond acceptor and donor (when protonated).
Ether oxygen acts as a hydrogen bond acceptor; the primary amine is a hydrogen bond donor.
The change in hydrogen bonding capacity can be leveraged to fine-tune target engagement and selectivity.
The Physicochemical Divide: A Deeper Dive into pKa and Lipophilicity
The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate a compound's physicochemical properties. The seemingly subtle shift from a secondary amine within a six-membered ring to an ether-linked primary amine has significant consequences for two key parameters: basicity (pKa) and lipophilicity (LogP).
Basicity (pKa): The piperidine nitrogen is a relatively strong base, with a pKa of approximately 11.22. This high basicity means that at physiological pH (7.4), piperidine-containing compounds are predominantly protonated, which can be advantageous for forming ionic interactions with target proteins. However, high basicity can also be a liability, leading to increased potential for off-target effects, particularly interactions with the hERG potassium channel, which can cause cardiac toxicity. The tetrahydropyran-4-ylmethyl amine moiety exhibits a lower pKa, predicted to be around 10.01. This reduction in basicity, while still ensuring a significant portion of the molecules are protonated at physiological pH, can mitigate the risks associated with high basicity.
Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Piperidine has a LogP of approximately 0.84, indicating a moderate degree of lipophilicity. In contrast, 4-aminomethyltetrahydropyran has a calculated LogP of -0.1, signifying a significant increase in polarity.[7] This enhanced hydrophilicity can lead to improved aqueous solubility, which is often a major hurdle in drug development. Furthermore, lower lipophilicity is frequently associated with reduced metabolic clearance and can help to avoid sequestration in fatty tissues.
The Synthetic Blueprint: From Concept to Compound
The practical application of this bioisosteric replacement hinges on the efficient synthesis of the tetrahydropyran-4-ylmethyl amine building block. A common and reliable route involves the reduction of a tetrahydropyran-4-carbonitrile precursor using a powerful reducing agent like lithium aluminum hydride (LAH).[8]
Caption: Synthetic workflow for tetrahydropyran-4-ylmethyl amine.
Experimental Protocol: Reduction of Tetrahydropyran-4-carbonitrile with LiAlH₄
Warning: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. This procedure must be carried out by trained personnel in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use.
Materials:
Tetrahydropyran-4-carbonitrile
Lithium aluminum hydride (LAH)
Anhydrous tetrahydrofuran (THF)
Deionized water
10% w/v Sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate or Dichloromethane (DCM) for extraction
Celite®
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.
Addition of Nitrile: Dissolve tetrahydropyran-4-carbonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and sequentially add deionized water (1 volume relative to LAH), 10% NaOH solution (1.5 volumes relative to LAH), and finally, deionized water again (3 volumes relative to LAH). Caution: This quenching process is highly exothermic and will generate hydrogen gas. Add the quenching agents slowly and with vigorous stirring to control the reaction rate.
Workup: A granular precipitate should form. Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.
Extraction: Combine the filtrate and the washings. If two layers form, separate them. Wash the organic layer with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tetrahydropyran-4-ylmethyl amine.
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
In Practice: The Impact on Pharmacological Profiles
The true test of a bioisosteric replacement strategy lies in its impact on the pharmacological and pharmacokinetic properties of a drug candidate. While direct, head-to-head published comparisons of a piperidine-containing drug and its exact tetrahydropyran-4-ylmethyl amine analog are not abundant, the principles can be illustrated through related case studies where similar bioisosteric replacements have been made to improve metabolic stability.
For instance, in the development of atypical dopamine transporter (DAT) inhibitors, bioisosteric replacement of a piperazine ring (which, like piperidine, is susceptible to N-dealkylation) with other cyclic amines has been shown to significantly improve metabolic stability in rat liver microsomes.[6] This highlights the general principle that moving the basic nitrogen away from the core scaffold and replacing the heterocyclic nitrogen with a more stable ether linkage can be a fruitful strategy for enhancing drug-like properties.
Caption: Logical flow of the bioisosteric replacement strategy.
Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal
The bioisosteric replacement of piperidine with tetrahydropyran-4-ylmethyl amines represents a powerful and rational approach to addressing common challenges in drug discovery. By strategically altering the core scaffold, medicinal chemists can fine-tune the physicochemical properties of a lead compound, often leading to significant improvements in metabolic stability, solubility, and safety profiles without sacrificing on-target potency. While not a universal solution, this particular bioisosteric leap offers a well-defined path to enhancing the drug-like qualities of a molecule, ultimately increasing the probability of advancing a promising candidate through the rigorous pipeline of preclinical and clinical development. The supporting data on the fundamental properties of these two scaffolds, coupled with established synthetic routes, provides a solid foundation for the judicious application of this strategy in the quest for safer and more effective medicines.
References
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Medicinal Chemistry Letters.
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry.
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry.
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. BenchChem.
Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal Chemistry.
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry.
A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. BenchChem.
A Senior Application Scientist's Guide to the Safe Disposal of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
As researchers and developers at the forefront of innovation, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Isobutyl-(t...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers at the forefront of innovation, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, a substituted aliphatic amine with a heterocyclic pyran moiety, is a compound that requires meticulous handling from acquisition to disposal. Improper disposal can lead to significant safety hazards, regulatory violations, and environmental harm.[1][2]
This guide moves beyond generic protocols to provide a deep, technically-grounded framework for the safe and compliant disposal of this compound. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step mitigates risk and aligns with best practices and regulatory standards.
Part 1: Foundational Risk Assessment & Hazard Profile
Understanding the "why" is paramount to ensuring procedural adherence. Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, as an aliphatic amine, is anticipated to share hazards common to this class, primarily corrosivity. Safety Data Sheets for structurally similar compounds, such as N-methyl-(tetrahydropyran-4-ylmethyl)amine, classify them as Category 1B for skin corrosion and Category 1 for serious eye damage.[3] This means the substance can cause severe skin burns and eye damage upon contact.[3][4] Ingestion may be harmful and can cause severe damage to internal tissues, while inhalation may lead to respiratory irritation.[3][5]
The core principle of our disposal plan is therefore the containment and proper handling of a corrosive hazardous material. This dictates our choice of Personal Protective Equipment (PPE), segregation practices, and ultimate disposal pathway.
Part 2: The Disposal Workflow: From Point of Generation to Final Removal
Effective waste management begins long before the waste container is full. It starts with minimizing waste generation and ensuring proper segregation at the source.[6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive nature of amine compounds, direct contact must be avoided at all costs. The following PPE is mandatory when handling the pure substance or its concentrated waste:
Eye and Face Protection: Tightly fitting safety goggles are essential.[4] For operations with a higher splash risk, such as transferring larger volumes, a face shield worn over goggles is best practice.
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[3][8] After handling, wash the exterior of the gloves before removal.
Body Protection: A lab coat is standard, and for larger quantities, a chemically resistant apron should be worn.[4] Ensure all skin is covered.
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
This protocol addresses both residual and bulk waste, ensuring a consistent and safe process.
A. For Emptied or Superficially Contaminated Glassware:
Initial Decontamination: Perform this procedure in a chemical fume hood.
Triple Rinse: Rinse the container three times with a suitable solvent. Acetone is often a good first choice, followed by water. The key is to select a solvent in which the amine is soluble.
Collect Rinsate: Crucially, the first rinse is the most concentrated and must be collected as hazardous waste. Subsequent rinses should also be collected in the same designated hazardous waste container. Do not dispose of rinsate down the drain. [3][5]
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
B. For Bulk Waste or Heavily Contaminated Materials:
Designate a Waste Container: Use a clearly labeled, compatible container for liquid waste. High-density polyethylene (HDPE) carboys are generally suitable.[6] The container must have a secure, tightly-fitting cap.
Labeling is Critical: The moment waste is added, the container must be labeled. The label should include:
The full chemical name: "Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine"
The specific hazard characteristics (e.g., "Corrosive")[7]
The accumulation start date (the date the first drop of waste was added)[6]
Waste Transfer: Carefully transfer the waste into the designated container using a funnel. This should be done in a fume hood.
Container Management: Keep the waste container closed at all times, except when adding waste.[7] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids and oxidizing agents.[3][6]
Arrange for Pickup: Once the container is full, or before reaching the accumulation time limits set by your institution and RCRA, contact your institution's Environmental Health and Safety (EHS) office for disposal.[7]
Part 3: Regulatory & Emergency Considerations
The RCRA Framework
The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the U.S. from "cradle-to-grave."[9] As the generator of the waste, you are legally responsible for its proper identification and disposal.[10][11] Based on its corrosive properties, this chemical waste would likely be classified as a D002 hazardous waste .[7] Always consult your EHS department to ensure complete and accurate classification according to local, state, and federal regulations.[3]
Spill Management
Accidents require a prepared response. In the event of a spill:
Evacuate and Alert: Ensure personnel are moved away from the spill. Alert others in the lab.
Contain: If safe to do so, prevent the spill from spreading. For aliphatic amine spills, you can apply a neutralizer like sodium bisulfite before absorbing.[12]
Absorb: Use an inert absorbent material such as vermiculite, sand, or a spill pillow.[12] Do not use combustible materials like paper towels on large spills.
Collect and Dispose: Scoop the absorbent material into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your supervisor and EHS office.
Data & Workflow Summary
The following table summarizes the critical operational parameters for handling and disposing of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
Parameter
Specification
Rationale & Source
Primary Hazard Class
Corrosive (Skin Cat. 1B, Eye Cat. 1)
Prevents severe burns and eye damage. Based on analogous compounds.[3][13]
Likely RCRA Code
D002
Classification for corrosive waste (pH ≤ 2 or ≥ 12.5, or corrosive to steel).[7]
Required PPE
Chemical Goggles, Face Shield, Nitrile/Neoprene Gloves, Lab Coat
Provides a barrier against corrosive splashes and contact.[3][4][14]
Handling Environment
Chemical Fume Hood
Prevents inhalation of potentially irritating or harmful vapors.[3][4]
Incompatible Materials
Strong Oxidizing Agents, Strong Acids
Avoids violent reactions and potential loss of containment.[3]
Waste Container
Labeled, sealed HDPE or glass container
Ensures chemical compatibility and prevents leaks or vapor release.[6]
Disposal Method
Collection by certified hazardous waste handler (via EHS)
Complies with federal and local regulations for hazardous waste disposal.[3][4][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path at the point of waste generation.
Caption: Decision workflow for handling residual vs. bulk chemical waste.
References
OAE Publishing Inc. (2026, January 14).
Wikipedia.
Thermo Fisher Scientific. (2020, March 3).
Fisher Scientific. SAFETY DATA SHEET for N-methyl-(tetrahydropyran-4-ylmethyl)amine.
Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube.
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
JoVE. (2017, July 14).
CymitQuimica. (2024, December 19).
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
A Senior Application Scientist's Guide to Handling Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. The information herein...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. The information herein is designed to ensure the safe handling, use, and disposal of this chemical by establishing a clear, scientifically-grounded framework for personal protection and laboratory operations.
Hazard Identification: The Rationale for Stringent Controls
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is classified as a corrosive substance.[1] Direct contact can cause severe skin burns and serious eye damage.[1][2] This corrosive nature dictates that the primary safety objective is the prevention of any and all direct contact with the substance. The hazard classification underscores the necessity of the multi-layered PPE and engineering controls detailed in this guide.
Table 1: GHS Hazard Summary for Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is not merely a checklist but an integrated system designed to protect you from the specific hazards of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
First Line of Defense: Engineering Controls
Before any personal equipment is worn, engineering controls must be in place. All handling of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any mists or vapors and to contain any potential spills.[1]
Eye and Face Protection: Shielding from Corrosive Splashes
Due to the severe eye damage this chemical can cause, robust eye and face protection is mandatory.
Chemical Splash Goggles: These must be worn at all times when the chemical is being handled. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face Shield: A full-face shield must be worn in addition to chemical splash goggles.[3][4] The face shield provides a critical secondary barrier, protecting the entire face from splashes that can occur during transfers or in the event of an accident.[4]
Skin and Body Protection: Preventing Corrosive Contact
Gloves: Proper glove selection is crucial.
Material: Chemical-resistant gloves such as nitrile or neoprene are required. Always inspect gloves for tears or punctures before use.[2]
Double Gloving: For all procedures involving this chemical, it is mandatory to wear two pairs of gloves.[5][6] The outer glove should be removed and disposed of as hazardous waste immediately after handling the chemical, while the inner glove provides continuous protection.
Cuff: Ensure the glove cuffs are pulled over the sleeves of the lab coat to prevent skin exposure at the wrist.
Laboratory Coat/Gown: A long-sleeved, fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or when handling larger quantities, a chemical-resistant gown or apron made of a low-permeability fabric should be worn over the lab coat.[5][6]
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential procedure minimizes the risk of exposure and ensures a safe operational environment.
Step 1: Preparation
Verify that the chemical fume hood has been certified within the last year.
Clear the workspace within the hood of all unnecessary items.
Assemble all required apparatus, including the container of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, solvents, glassware, and pipettes.
Prepare a designated, labeled container for hazardous chemical waste.
Ensure a spill kit with an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[1][7]
Step 2: Donning PPE
Put on the laboratory coat or gown, ensuring it is fully buttoned.
Don the first (inner) pair of chemical-resistant gloves.
Put on chemical splash goggles.
Put on the full-face shield.
Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: Chemical Handling
Perform all manipulations deep within the chemical fume hood.
Carefully open the container of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
Using appropriate tools (e.g., a calibrated pipette with a disposable tip), slowly and deliberately transfer the required amount of the chemical.
Securely close the primary container immediately after use.
Perform your experimental procedure.
Step 4: Decontamination and Doffing PPE
After the procedure is complete, decontaminate any non-disposable equipment and the work surface within the fume hood.
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
Remove the face shield and goggles.
Remove the lab coat or gown, turning it inward as you remove it to contain any potential surface contamination.
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
Wash hands thoroughly with soap and water as the final, critical step.[1][5]
Disposal Plan: Managing Chemical and Contaminated Waste
Proper segregation and disposal of waste are paramount to laboratory and environmental safety.
Table 2: Waste Disposal Streams
Waste Type
Disposal Procedure
Rationale
Neat Chemical & Solutions
Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][2]
Contaminated Disposables
All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must be placed in a sealed container or bag labeled as hazardous waste.
To prevent secondary exposure and ensure compliance with hazardous waste regulations.[1][8]
Emergency Procedures: Immediate and Corrective Actions
Skin Contact:
Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][2]
Seek immediate medical attention.
Eye Contact:
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2]
If breathing is difficult or symptoms develop, seek medical attention.
Spill:
Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.
Workflow Visualization: Safe Handling Pathway
The following diagram illustrates the logical flow for safely handling Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
Caption: Workflow for handling Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine.
References
Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
Personal Protective Equipment Guidance. (2012). Dow Corporate.
Safety Data Sheet - Advanced Biotech. (2025). Advanced Biotech.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
Safety Data Sheet - BASF. (2025). BASF.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Personal Protective Equipment (PPE) for Hazardous Drug Administration and Other Tasks. (2021). Pediatric Oncology Group of Ontario (POGO).